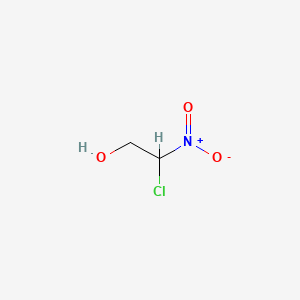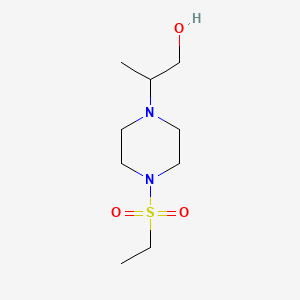
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol This compound features a piperazine ring substituted with an ethylsulfonyl group and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with propanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(Piperazin-1-yl)propan-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H20N2O3S |
|---|---|
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
2-(4-ethylsulfonylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O3S/c1-3-15(13,14)11-6-4-10(5-7-11)9(2)8-12/h9,12H,3-8H2,1-2H3 |
Clave InChI |
ZBQJIOVNCCVRIB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
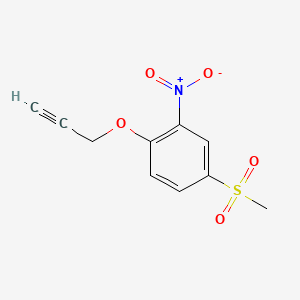
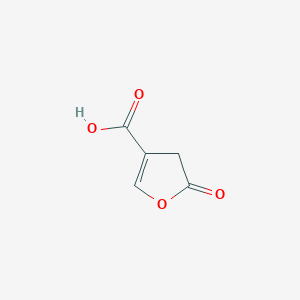
![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

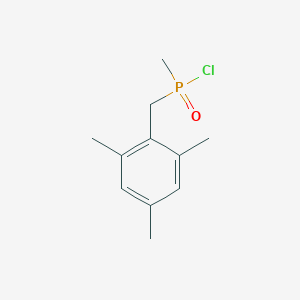
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)

